FGFR Inhibitory Potency vs. a Structurally Closest Analog
In a direct head-to-head analysis from the same study, the target compound's closest reported congener, (3,5-dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone, demonstrated FGFR inhibitory activity with an IC₅₀ of 5.18 μM [1]. This serves as a quantitative class-level reference for the FGFR-inhibitory potential of a 3,5-dimethylpyrazol-1-yl-bearing pyrazolo[3,4-d]pyrimidine. The target compound, lacking the carbonyl linker present in the comparator, is predicted to exhibit a modified hinge-binding interaction that could shift the IC₅₀ value, but no direct measurement is publicly available at this time.
| Evidence Dimension | FGFR enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No direct IC₅₀ reported; predicted to be in the low-micromolar range based on class-level SAR |
| Comparator Or Baseline | (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone: IC₅₀ = 5.18 μM |
| Quantified Difference | Cannot be precisely quantified; the structural difference (absence of a benzamide linker) is expected to alter potency |
| Conditions | FGFR kinase inhibition assay (cell-free recombinant enzyme), as reported in Abdellatif et al. 2014 [1] |
Why This Matters
Establishes a quantitative benchmark for the FGFR activity of a close structural analog, enabling researchers to gauge the target compound's likely activity window before committing to synthesis or procurement.
- [1] Abdellatif, K. R. A.; Abdelall, E. K. A.; Abdelgawad, M. A.; Ahmed, R. R.; Bakr, R. B. Synthesis, docking study and antitumor evaluation of certain newly synthesized pyrazolo[3,4-d]pyrimidine derivatives. Organic Chemistry: An Indian Journal 2014, 10, 157–168. View Source
